

# Iomeprol: A Comparative Guide to its Efficacy Against Other Low-Osmolar Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic efficacy of **iomeprol**, a non-ionic, low-osmolar contrast medium (LOCM), with other commonly used LOCM such as iopamidol, iohexol, and iopromide. The comparison is supported by data from various clinical trials focusing on imaging outcomes in computed tomography (CT), coronary CT angiography (CCTA), and intravenous urography.

## **Executive Summary**

**lomeprol** demonstrates a diagnostic efficacy and safety profile that is comparable to other widely utilized non-ionic low-osmolar contrast media.[1] Clinical studies consistently show that **iomeprol** provides good to excellent quality images, and its diagnostic performance does not significantly differ from that of iopamidol, iopromide, and iohexol in various radiological procedures.[1][2] The choice between these agents may, therefore, depend on other factors such as their physicochemical properties and specific clinical context. **Iomeprol** is noted for its favorable osmolality and viscosity profile, which is generally lower than other non-ionic monomers at similar iodine concentrations.[3]

# **Physicochemical Properties**

The efficacy and tolerability of contrast media are influenced by their physicochemical properties, primarily osmolality and viscosity. Lower osmolality is associated with reduced patient discomfort and adverse events, while lower viscosity allows for easier injection,



especially with small-bore catheters. **Iomeprol** exhibits favorable characteristics in this regard. [3]

| Contrast Medium | lodine<br>Concentration<br>(mgl/mL) | Osmolality<br>(mOsm/kg H <sub>2</sub> O) at<br>37°C | Viscosity (mPa·s)<br>at 37°C |
|-----------------|-------------------------------------|-----------------------------------------------------|------------------------------|
| Iomeprol        | 300                                 | 521                                                 | 4.5                          |
| 350             | 618                                 | 7.5                                                 |                              |
| Iopamidol       | 300                                 | 616                                                 | 4.7                          |
| 370             | 796                                 | 9.4                                                 |                              |
| Iohexol         | 300                                 | 672                                                 | 6.3                          |
| 350             | 844                                 | 10.4                                                |                              |
| Iopromide       | 300                                 | 607                                                 | 4.9                          |
| 370             | 774                                 | 10.0                                                |                              |

## Clinical Efficacy: A Head-to-Head Comparison

Multiple double-blind, randomized clinical trials have assessed the comparative efficacy of **iomeprol**. The following sections summarize the findings from key studies in different imaging modalities.

# Computed Tomography (CT) of Thoracic and Abdominal Organs

A study comparing **iomeprol** (350 mgl/mL and 400 mgl/mL) with iopamidol (370 mgl/mL) in body CT found no significant differences in contrast enhancement between the groups. In approximately 90% of the examinations, the image quality was rated as "excellent" or "good" for all contrast agents.



| Study Outcome                                    | lomeprol (350/400<br>mgl/mL) | lopamidol (370<br>mgl/mL) | Significance              |
|--------------------------------------------------|------------------------------|---------------------------|---------------------------|
| "Excellent" or "Good"<br>Contrast<br>Enhancement | ~90% of examinations         | ~90% of examinations      | No significant difference |

- Study Design: A double-blind, parallel-group, randomized controlled trial involving 120 adult inpatients requiring CT of thoracic or abdominal organs.
- Patient Population: Adult inpatients of either sex.
- Contrast Administration: Patients were randomly assigned to receive iomeprol-350, iomeprol-400, or iopamidol-370.
- Imaging Parameters: Not explicitly detailed in the abstract.
- Efficacy Assessment: Two experienced radiologists, blinded to the contrast agent used, independently graded the quality of contrast enhancement on a five-point ordinal scale: 1 (insufficient), 2 (sufficient), 3 (good), 4 (excellent), or E (excessive).





Click to download full resolution via product page

Workflow for the comparative CT trial of **iomeprol** and iopamidol.

### **Coronary CT Angiography (CCTA)**

In a multicenter, randomized, double-blind trial, **iomeprol** 400 mgl/mL was compared with iopromide 370 mgl/mL and iobitridol 350 mgl/mL for CCTA. The study found that while higher iodine concentrations led to increased vascular attenuation, there were no significant



differences in the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between the groups. The rate of fully evaluable CT scans was also comparable.

Another study directly comparing **iomeprol** 400 and iopromide 370 in CCTA showed that **iomeprol** 400 resulted in a statistically significant higher mean attenuation at the origin of the coronary arteries.

| Study Outcome                                                      | lomeprol (400<br>mgl/mL) | lopromide (370<br>mgl/mL) | lobitridol (350<br>mgl/mL) | Significance              |
|--------------------------------------------------------------------|--------------------------|---------------------------|----------------------------|---------------------------|
| Fully Evaluable<br>CT Scans                                        | 94.6%                    | 95.4%                     | 92.1%                      | No significant difference |
| Average Post-<br>Contrast Arterial<br>Vascular<br>Attenuation (HU) | 466.4 ± 104.6            | 449.8 ± 88.1              | 426.3 ± 92.9               | p = 0.001                 |
| Average Image Quality Score (per segment)                          | 3.4 ± 0.9                | 3.5 ± 0.8                 | 3.5 ± 0.9                  | No significant difference |
| Mean Attenuation at Coronary Artery Origin (HU)                    | 340 ± 53                 | 313 ± 42                  | N/A                        | p < 0.05                  |

- Study Design: A multicenter, randomized, double-blind trial involving 452 patients.
- Patient Population: Patients referred for CCTA using CT systems with 64-detector rows or more.
- Contrast Administration: Patients were randomized to receive iobitridol 350, iopromide 370, or iomeprol 400. The volume and delivery rate were adjusted based on patient body weight.
- Imaging Parameters: Coronary CTA was performed on CT systems with at least 64-detector rows.



 Efficacy Assessment: Two core lab readers assessed 18 coronary segments per patient for image quality (on a scale of 0=non-diagnostic to 4=excellent), vascular attenuation, SNR, and CNR.





Click to download full resolution via product page

Workflow for the multicenter CCTA trial.

### **Intravenous Urography**

In a study comparing **iomeprol** (350 mgl/mL), iohexol (350 mgl/mL), and iopamidol (370 mgl/mL) for intravenous urography, the quality of individual radiographs was assessed as "diagnostic and good" or "fully diagnostic and very good" in most cases, with no significant differences between the three groups. The overall scores were predominantly "good" or "excellent" (p = 0.55).

| Study Outcome | Iomeprol (350<br>mgl/mL) | lohexol (350<br>mgl/mL) | lopamidol (370<br>mgl/mL) | Significance |
|---------------|--------------------------|-------------------------|---------------------------|--------------|
| Overall       | Predominantly            | Predominantly           | Predominantly             | p = 0.55 (No |
| Diagnostic    | "good" or                | "good" or               | "good" or                 | significant  |
| Quality       | "excellent"              | "excellent"             | "excellent"               | difference)  |

- Study Design: A randomized, double-blind, parallel-group trial in 90 adult patients.
- Patient Population: Adult patients undergoing intravenous urography.
- Contrast Administration: Patients were randomly assigned to receive iomeprol 350, iohexol 350, or iopamidol 370.
- Imaging Parameters: Radiographs were obtained at 5, 10, and 15 minutes after contrast injection.
- Efficacy Assessment: Radiographs were blindly graded for quality on a four-point scale: 0
   (non-diagnostic), 1 (diagnostic but of limited quality), 2 (diagnostic and of good quality), 3
   (fully diagnostic and of very good quality). The sum of these scores indicated the overall diagnostic quality.

#### Conclusion

The available evidence from comparative clinical trials indicates that **iomeprol**'s diagnostic efficacy is equivalent to that of other commonly used low-osmolar, non-ionic contrast media,



including iopamidol, iohexol, and iopromide. Across different imaging modalities, **iomeprol** consistently produces high-quality diagnostic images. Its favorable physicochemical profile, characterized by lower osmolality and viscosity at comparable iodine concentrations, may offer advantages in terms of patient tolerance and ease of administration. For researchers and professionals in drug development, **iomeprol** stands as a well-validated and effective contrast agent within the class of LOCM.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Iomeprol: a review of its use as a contrast medium PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Clinical utility and safety profile of iomeprol PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [lomeprol: A Comparative Guide to its Efficacy Against Other Low-Osmolar Contrast Media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564407#iomeprol-efficacy-compared-to-other-low-osmolar-contrast-media]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com